In Vitro Tubulin Polymerization Inhibition Potency Relative to Structurally Related IN-Series Compounds
Tubulin polymerization-IN-45 exhibits an IC50 of 19 μM in a cell-free tubulin polymerization assay, indicating its potency as a direct inhibitor of microtubule assembly . For comparison, a structurally distinct analog within the IN-series, Tubulin polymerization-IN-6, demonstrates an IC50 of 1.09 μM in the same assay type, representing an approximately 17.4-fold higher potency . This substantial difference underscores that even within the same nominal compound series, structural modifications yield markedly divergent biochemical activities. Tubulin polymerization-IN-45 therefore provides a distinct activity profile that may be advantageous for studies requiring moderate rather than extreme tubulin polymerization inhibition.
| Evidence Dimension | Biochemical inhibition of tubulin polymerization |
|---|---|
| Target Compound Data | IC50 = 19 μM |
| Comparator Or Baseline | Tubulin polymerization-IN-6: IC50 = 1.09 μM |
| Quantified Difference | Target compound is 17.4-fold less potent than comparator |
| Conditions | Cell-free tubulin polymerization assay (standard turbidimetric method) |
Why This Matters
This quantitative difference establishes that Tubulin polymerization-IN-45 offers moderate, rather than highly potent, tubulin polymerization inhibition, a property that may reduce off-target cytoskeletal toxicity in certain experimental contexts.
